molecular formula C18H18N4O3 B2833160 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide CAS No. 1448033-27-9

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2833160
CAS No.: 1448033-27-9
M. Wt: 338.367
InChI Key: JPJBQHYFTODPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a phthalazin-1(2H)-one core substituted at the 3-position with a cyclopentyl group and at the 1-position with a methyl-linked isoxazole-5-carboxamide moiety. The phthalazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research .

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-17(16-9-10-20-25-16)19-11-15-13-7-3-4-8-14(13)18(24)22(21-15)12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJBQHYFTODPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the cyclization of a suitable precursor to form the phthalazinone core. This can be achieved through the reaction of a hydrazine derivative with a cyclopentanone under acidic conditions.

    Attachment of the Isoxazole Ring: The next step involves the formation of the isoxazole ring. This can be done by reacting the phthalazinone intermediate with an appropriate isoxazole precursor, such as an isoxazole carboxylic acid, under dehydrating conditions.

    Final Coupling: The final step is the coupling of the phthalazinone-isoxazole intermediate with a suitable amine to form the desired carboxamide. This step often requires the use of coupling reagents like carbodiimides or phosphonium salts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, where nucleophiles can replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of specific functional groups with new substituents.

Scientific Research Applications

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action for related compounds.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may act as an inhibitor or modulator, altering the activity of these targets and thereby influencing cellular processes.

Comparison with Similar Compounds

Core Scaffold Variations

Compounds A22, A23, and B2–B5 () share the phthalazin-1(2H)-one core but differ in substituents:

  • A22 (C₂₇H₂₉F₃N₄O₂): Incorporates a 4-(4,4-difluorocyclohexane-1-carbonyl)piperazine group linked to a fluorobenzyl side chain. This structure prioritizes bulkier substituents for enhanced target selectivity .
  • B2–B5 : Replace the isoxazole carboxamide with benzohydrazide derivatives. For example, B2 (C₁₉H₁₉FN₄O₂) uses a 2-fluoro-5-(propylhydrazide)benzyl group, favoring π-π stacking interactions over hydrogen bonding .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight Key Substituents Notable Features
Target Compound ~383.4 (est.) Cyclopentyl, isoxazole-5-carboxamide Balanced lipophilicity, H-bond donors
A22 499.23226 Difluorocyclohexane-carbonyl piperazine High molecular weight, fluorinated
B2 355.15720 Propylhydrazide, fluorobenzyl Reduced steric hindrance
Isoxaben () ~420.3 (est.) 2,6-dimethoxybenzamide, isoxazolyl Agrochemical use, rigid structure
  • Lipophilicity : The cyclopentyl group in the target compound provides moderate lipophilicity compared to A22’s highly fluorinated cyclohexane (higher logP) or B2’s simpler benzyl group (lower logP).
  • Hydrogen Bonding : The isoxazole carboxamide offers two H-bond acceptors (carbonyl and isoxazole oxygen), unlike A22’s single piperazine carbonyl or B2’s hydrazide .

Research Implications

  • Structural Optimization : The target compound’s isoxazole carboxamide may enhance selectivity over benzohydrazide analogs (B2–B5) by enabling stronger interactions with polar binding pockets.
  • Synthetic Feasibility : Compared to A22’s complex piperazine synthesis, the target compound’s simpler cyclopentyl-isoxazole linkage could streamline production .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling phthalazine derivatives (e.g., 3-cyclopentyl-4-oxo-3,4-dihydrophthalazine) with isoxazole-5-carboxamide precursors via nucleophilic substitution or amide bond formation. Key steps include:

  • Controlled temperature (e.g., 60–80°C) to prevent side reactions.
  • Solvent selection (e.g., dimethylformamide or dichloromethane) to enhance solubility.
  • Use of coupling agents like EDCI or HOBt for efficient amidation .
    • Optimization : Ultrasound-assisted synthesis can improve reaction rates and yields by 20–30% compared to conventional methods .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of cyclopentyl, phthalazinone, and isoxazole moieties. Key signals include downfield shifts for the phthalazinone carbonyl (~170 ppm in 13C NMR) and cyclopentyl protons (multiplet at 1.5–2.5 ppm in 1H NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 409.1762 for C21H21N4O3) .
  • Infrared Spectroscopy (IR) : Confirms carbonyl stretches (~1650–1750 cm⁻¹) and aromatic C-H bonds .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Test binding affinity to kinases or proteases using fluorescence polarization or calorimetry.
  • Cell Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Target Engagement Studies : Employ surface plasmon resonance (SPR) to quantify interactions with proteins like PARP or HDACs .

Advanced Research Questions

Q. How can computational modeling predict the biological targets and binding modes of this compound?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) focusing on enzymes with hydrophobic active sites (compatible with the cyclopentyl group).
  • Quantum Chemical Calculations : Analyze electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing binding .
  • MD Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables like assay conditions (pH, temperature) or cell line heterogeneity .
  • Structure-Activity Relationship (SAR) Profiling : Synthesize analogs (e.g., replacing cyclopentyl with cyclohexyl) to isolate contributions of specific substituents to activity .
  • Orthogonal Assays : Validate hits using alternative methods (e.g., thermal shift assays alongside enzyme inhibition) .

Q. How do structural modifications influence the pharmacokinetic properties of this compound?

  • Methodology :

  • LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce logP values predicted via ChemAxon or ACD/Labs, improving aqueous solubility .
  • Metabolic Stability Testing : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of cyclopentyl) and block them with fluorine substitution .
  • Permeability Assays : Conduct Caco-2 monolayer studies to assess intestinal absorption, guided by molecular weight (<500 Da) and rotatable bond count (<7) .

Q. What experimental designs are recommended for evaluating synergistic effects with existing therapeutics?

  • Methodology :

  • Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with drugs like cisplatin or paclitaxel.
  • Pathway Analysis : Apply RNA sequencing to identify upregulated/downregulated genes in combination-treated cells vs. monotherapy .
  • In Vivo Validation : Test synergy in xenograft models using isobologram analysis to quantify dose reduction indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.